4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxybenzyl group, and a thiazinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Thiazinan Ring: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Introduction of the Methoxybenzyl Group: This step may involve the use of protecting groups and subsequent deprotection.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzylic and aromatic positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of biological pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: It may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid include:
- 4-({[(2Z)-2-[(4-Fluorophenyl)imino]-4-oxo-3-(2-thienylmethyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
- Ethyl 4-({[(2Z)-2-[(2-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C26H22FN3O5S |
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Molecular Weight |
507.5 g/mol |
IUPAC Name |
4-[[2-(2-fluorophenyl)imino-3-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H22FN3O5S/c1-35-19-12-6-16(7-13-19)15-30-23(31)14-22(36-26(30)29-21-5-3-2-4-20(21)27)24(32)28-18-10-8-17(9-11-18)25(33)34/h2-13,22H,14-15H2,1H3,(H,28,32)(H,33,34) |
InChI Key |
VGMBUWWOKBOBMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC(SC2=NC3=CC=CC=C3F)C(=O)NC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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